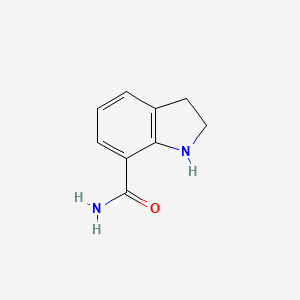

Indoline-7-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-3,11H,4-5H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQGVNABCBCXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Indoline-7-carboxamide Scaffolds in Drug Discovery

[1]

Executive Summary

Indoline-7-carboxamide (2,3-dihydro-1H-indole-7-carboxamide) represents a privileged scaffold in medicinal chemistry, most notably recognized as the pharmacophoric core of Silodosin (Rapaflo), a highly selective

Unlike its fully aromatic counterpart (indole-7-carboxamide), the indoline core possesses a non-planar, partially saturated pyrrolidine ring fused to benzene.[1] This structural nuance confers distinct physicochemical properties, including enhanced solubility and a specific vectorization of the 7-carboxamide moiety, which serves as a critical hydrogen bond donor/acceptor in protein-ligand interactions.[1] This guide analyzes the chemical structure, synthetic pathways, and pharmacological utility of this scaffold.

Part 1: Chemical Architecture & Physicochemical Properties[1]

Structural Analysis

The core structure consists of a bicyclic system where a benzene ring is fused to a nitrogen-containing five-membered ring (pyrrolidine).[1] The defining feature is the carboxamide group (

-

Electronic Environment: The

nitrogen in indoline is -

Conformational Flexibility: The 2,3-dihydro ring introduces a "pucker," deviating from the planarity seen in indoles.[1] This allows for specific induced-fit binding modes in receptor pockets.[1]

Physicochemical Data Profile

The following data contrasts the core scaffold with its primary pharmaceutical derivative, Silodosin.

| Property | Core: Indoline-7-carboxamide | Drug: Silodosin (Free Base) |

| CAS Number | 160970-64-9 (Derivative) | 160970-54-7 |

| Molecular Formula | ||

| Molecular Weight | ~162.19 g/mol | 495.53 g/mol |

| LogP (Predicted) | ~0.8 - 1.2 | 2.96 |

| pKa (Basic N) | ~4.0 (Indoline N) | 9.66 (Secondary amine) |

| H-Bond Donors | 2 (Amide | 3 |

| Solubility | Moderate (Polar organic solvents) | Soluble in AcOH, MeOH, DMF; Poor in water |

Part 2: Synthetic Methodologies

The synthesis of Indoline-7-carboxamide derivatives generally proceeds via two primary strategies: Functionalization of Indoline (The Silodosin Route) or Reduction of Indole Precursors .[1]

Strategy A: The "Silodosin" Route (From Indoline)

This industrial route, optimized for Silodosin, relies on the direct functionalization of the indoline core.[1] The 7-position is sterically crowded and electronically deactivated relative to the 5-position, requiring specific directing groups or sequences (e.g., bromination/cyanation).[1]

Key Transformation Sequence:

-

N-Protection/Alkylation: Protection of

to prevent oxidation and direct regioselectivity.[1] -

Electrophilic Substitution: Vilsmeier-Haack formylation or halogenation often targets the C5 position first.[1]

-

C7 Functionalization: Introduction of the carbon source at C7 often requires a prior C5 blocking group or directed lithiation strategies, followed by cyanation (

). -

Hydrolysis: Conversion of the 7-cyano group to the 7-carboxamide.[1]

Strategy B: The 7-Cyanoindoline Hydrolysis Route

A more direct laboratory scale method involves the hydrolysis of 7-cyanoindoline.[1]

Reaction:

-

Reagents: 50% Sulfuric Acid (

), Sodium Hydroxide ( -

Conditions: Heating at 110-120°C drives the hydrolysis of the nitrile to the amide (stopping before full hydrolysis to the carboxylic acid requires careful pH control).[1]

Synthesis Flowchart (Graphviz)[1]

[1]

Part 3: Medicinal Chemistry & Pharmacophore Utility[1]

The Alpha-1A Adrenergic Pharmacophore

The indoline-7-carboxamide moiety is the "anchor" of Silodosin, responsible for its extreme selectivity (

-

Binding Mechanism: Crystal structure analysis and docking studies suggest the 7-carboxamide group acts as a dual hydrogen bond donor/acceptor within the orthosteric binding pocket of the GPCR.

-

Residue Interaction: It likely interacts with conserved residues (e.g., Serine or Threonine side chains) deep in the transmembrane bundle, orienting the rest of the molecule (the phenylpropyl tail) towards the hydrophobic extracellular vestibule.[1]

-

Selectivity Switch: Removal or modification of the 7-carboxamide (e.g., to a nitrile or acid) drastically reduces affinity and subtype selectivity, confirming its role as a critical pharmacophoric element.[1]

Pharmacophore Diagram (Graphviz)

[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Indoline-7-carboxylic Acid (Precursor)

Adapted from standard nitrile hydrolysis procedures (e.g., PrepChem, Patent Literature).[1]

Objective: Convert 7-cyanoindoline to indoline-7-carboxylic acid as a precursor to the amide.

-

Reagents:

-

Procedure:

-

Mixing: Charge a round-bottom flask with 7-cyanoindoline (e.g., 4.32 g) and 50% aqueous sulfuric acid (40 mL).

-

Reflux: Heat the mixture to 110°C - 120°C with vigorous stirring. Maintain for 5.5 hours . Note: Monitor via TLC for disappearance of nitrile.

-

Cooling: Cool the reaction mixture to 5°C in an ice bath.

-

Neutralization: Slowly adjust pH to 7-8 using 24% NaOH solution. Caution: Exothermic.[1]

-

Washing: Wash the aqueous mixture with Ethyl Acetate to remove unreacted neutral impurities.

-

Precipitation: Adjust the pH of the aqueous layer to 2.5 - 3.0 using 6N HCl.[1] The carboxylic acid product should precipitate.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Protocol B: Conversion to Indoline-7-carboxamide

General Amidation via Acid Chloride or Mixed Anhydride.[1]

-

Activation: Dissolve Indoline-7-carboxylic acid (from Protocol A) in dry THF. Add

(Thionyl Chloride) or Oxalyl Chloride/DMF (cat.) to generate the acid chloride. Stir at reflux for 1-2 hours. -

Amidation: Remove excess reagent under vacuum.[1] Redissolve residue in dry DCM.

-

Ammonia Addition: Bubble anhydrous

gas or add concentrated ammonium hydroxide at 0°C.[1] -

Workup: Stir for 2 hours. Wash with water, brine, dry over

, and concentrate.[1] Purify via recrystallization (Ethanol/Water) or Flash Chromatography (DCM:MeOH).[1]

References

-

PubChem. (2025).[1][3][5][6] Silodosin | C25H32F3N3O4.[1][3][7][8][9] National Library of Medicine.[1] Available at: [Link]1]

-

PrepChem. (n.d.).[1] Synthesis of indoline-7-carboxylic acid. Available at: [Link]

-

DailyMed. (2025).[1][10] SILODOSIN capsule - Label Information. National Institutes of Health.[1] Available at: [Link]1]

-

Google Patents. (2013).[1] Process for the preparation of indoline derivatives (US8471039B2). Available at: 1]

-

ACS Omega. (2018).[1] Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors. Available at: [Link]1]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Preparation method of indoline compound, indoline compound and use - Eureka | Patsnap [eureka.patsnap.com]

- 3. 1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carboxamide | C25H32F3N3O4 | CID 9891967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 5. 1H-Indole-7-carboxamide | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. formulationdiary.com [formulationdiary.com]

- 9. theclinivex.com [theclinivex.com]

- 10. pubs.acs.org [pubs.acs.org]

The Indole vs. Indoline Paradigm: Technical Guide to CAS 1670-89-9

[1]

Executive Summary: The Identity Distinction

In high-precision medicinal chemistry, the confusion between Indole-7-carboxamide and Indoline-7-carboxamide is a common but critical error.[1]

-

CAS 1670-89-9 refers explicitly to 1H-Indole-7-carboxamide .[1][2] This is the fully aromatic, planar heterocycle.

-

Indoline-7-carboxamide (2,3-dihydro-1H-indole-7-carboxamide) is the reduced , non-planar congener.[1]

While CAS 1670-89-9 is often sourced as a starting material, the indoline form is the bioactive core in major urological drugs like Silodosin (Rapaflo) . This guide bridges the gap, detailing the properties of the CAS-registered indole and the protocol to convert it into the medicinally active indoline scaffold.

Structural & Electronic Divergence[1]

The transition from indole to indoline alters the electronic landscape of the molecule, shifting it from an electron-rich aromatic system to a cyclic hydrazine-like behavior.

Comparative Analysis Table

| Feature | Indole-7-carboxamide (CAS 1670-89-9) | Indoline-7-carboxamide (Target Scaffold) |

| Hybridization (C2, C3) | ||

| Nitrogen Basicity | Low (Lone pair delocalized into | Moderate (Behaves like N-alkyl aniline) |

| Reactivity | Electrophilic Aromatic Substitution (C3) | N-Alkylation, N-Acylation, Oxidation |

| UV/Vis Profile | Strong absorption (Conjugated | Blue-shifted (Interrupted conjugation) |

| Key Application | Kinase Inhibitor Scaffold (e.g., HIV-1) |

Structural Visualization

The following diagram illustrates the electronic and structural shift upon reduction.

Caption: Transformation of the aromatic indole core to the saturated indoline scaffold, highlighting the loss of planarity and increase in basicity.

Synthesis & Experimental Protocols

Protocol A: Synthesis of CAS 1670-89-9 (Indole-7-carboxamide)

This protocol establishes the aromatic precursor from commercially available indole-7-carboxylic acid.[1]

Reagents: Indole-7-carboxylic acid, CDI (1,1'-Carbonyldiimidazole), Ammonium Hydroxide (

-

Activation: Dissolve Indole-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M). Add CDI (1.2 eq) portion-wise at 0°C.

-

Formation: Stir at room temperature (RT) for 2 hours. Evolution of

gas confirms acyl-imidazole formation.[1] -

Amidation: Cool to 0°C. Add aqueous

(28%, 5.0 eq) dropwise. -

Workup: Stir for 4 hours. Pour into ice-water. The product precipitates as a white solid.[3] Filter, wash with water, and dry under vacuum.

-

Yield: Typically 85-90%.[1]

-

Validation: MS (ESI)

161.06

-

Protocol B: Selective Reduction to Indoline-7-carboxamide

This is the critical distinction step . Reducing the indole to indoline requires overcoming the stabilization energy of the aromatic ring without reducing the amide group.

Mechanism: Protonation at C3 generates an electrophilic iminium species (indolenium), which is then trapped by the hydride source.

Reagents: CAS 1670-89-9, Sodium Cyanoborohydride (

-

Dissolution: Dissolve 1H-Indole-7-carboxamide (1.0 eq) in Glacial Acetic Acid (0.2 M concentration).

-

Note: Acetic acid serves as both solvent and proton source to generate the active indolenium ion.

-

-

Reduction: Add

(3.0 eq) portion-wise at 15°C.-

Safety Alert: Perform in a fume hood. Evolution of HCN is possible; ensure basic scrubber is attached to exhaust if scaling up.

-

-

Reaction: Stir at RT for 2-4 hours. Monitor by TLC (Indoline is more polar and stains distinctively with Ehrlich’s reagent).

-

Quench: Pour reaction mixture into ice-cold NaOH (10% aq) to basify to pH > 10.

-

Crucial: High pH ensures the indoline nitrogen is deprotonated for extraction.

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.[3] -

Purification: Recrystallize from Ethanol/Hexane.

Analytical Validation (NMR Distinction)

The most reliable method to distinguish CAS 1670-89-9 from its indoline counterpart is

| Position | Indole-7-carboxamide ( | Indoline-7-carboxamide ( | Multiplicity Change |

| C2-H | 7.2 - 7.4 (Aromatic region) | 3.5 - 3.7 (Aliphatic region) | Doublet |

| C3-H | 6.5 - 6.6 (Aromatic region) | 3.0 - 3.2 (Aliphatic region) | Doublet |

| N-H | ~11.0 (Broad singlet, acidic) | ~5.5 - 6.0 (Broad, basic) | Downfield |

Medicinal Chemistry Applications

The Silodosin Pathway

Indoline-7-carboxamide is the structural foundation of Silodosin , an

Caption: The synthetic utility of the indoline scaffold in the production of Silodosin.

Kinase Inhibition (Indole Form)

Conversely, the unreduced CAS 1670-89-9 (Indole form) is utilized in designing inhibitors for HIV-1 attachment and TRPV1 agonists .[1] Here, the planarity of the indole ring is essential for intercalating into hydrophobic pockets of the target protein.

References

-

PubChem. (2025). 1H-Indole-7-carboxamide (CAS 1670-89-9) Compound Summary. National Library of Medicine. Link

-

Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media.[4][5] I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids.[4][5] Journal of the American Chemical Society. Link

-

Yeung, K. S., et al. (2013).[6][7] Inhibitors of HIV-1 attachment.[1][6][7] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents.[1][6][7] Bioorganic & Medicinal Chemistry Letters.[6][7] Link

-

Kissei Pharmaceutical Co., Ltd. (2007).[8] Process for the preparation of Silodosin intermediates.[8][9][10][11][12] European Patent EP1806340A1. Link

-

Ketcha, D. M., & Lieurance, B. A. (1989).[4] The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid.[4] Tetrahedron Letters. Link

Sources

- 1. 1253792-04-9|4-Phenyl-1H-indole-7-carboxamide|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2011124704A1 - Process for preparing an intermediate for silodosin - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. air.unimi.it [air.unimi.it]

- 11. Silodosin patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN113149886A - Synthesis method of silodosin - Google Patents [patents.google.com]

Technical Guide: The Indoline-7-Carboxamide Scaffold in Medicinal Chemistry

Executive Summary

The Indoline-7-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to enforce rigid conformational control through intramolecular hydrogen bonding. Unlike the planar indole core, the indoline (2,3-dihydroindole) system offers a puckered, three-dimensional architecture that allows for precise vector positioning of substituents.

This guide analyzes the scaffold's structural utility, detailing its role in the blockbuster drug Silodosin (Rapaflo) , its emerging application in P2X7 receptor antagonism , and the synthetic methodologies required to access this sterically congested motif.

Structural Biology & Pharmacophore Analysis[1]

The "Pseudo-Ring" Effect

The defining feature of the indoline-7-carboxamide is its capacity to form a stable intramolecular hydrogen bond between the amide proton (donor) and the N1-substituent (often an acceptor) or vice versa, depending on the substitution pattern. This interaction creates a "pseudo-ring" system that restricts the rotation of the C7-substituent, locking the molecule into a bioactive conformation prior to receptor binding.

-

Entropic Advantage: By pre-organizing the ligand into a low-energy conformation that mimics the bound state, the scaffold reduces the entropic penalty upon binding (

), significantly enhancing affinity. -

Steric Occlusion: The 7-carboxamide group creates a steric wall that forces the N1-substituent to adopt a specific trajectory, often perpendicular to the indoline plane. This is critical for targeting deep hydrophobic pockets in GPCRs (e.g.,

-adrenoceptors).

Scaffold Comparison: Indole vs. Indoline

| Feature | Indole-7-carboxamide | Indoline-7-carboxamide |

| Core Geometry | Planar, aromatic | Non-planar, puckered (C2/C3 twist) |

| N1 Hybridization | ||

| Solubility | Low (flat stacking) | Improved ( |

| Metabolic Liability | Prone to oxidation at C2-C3 | Stable core; N1 is primary metabolic handle |

Case Study: Silodosin (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Adrenoceptor Antagonist)[2]

Silodosin utilizes the indoline-7-carboxamide core to achieve exceptional selectivity for the

Mechanism of Selectivity

The 7-carboxamide moiety in Silodosin is not merely a hydrogen bond donor; it serves as a conformational anchor .

-

Anchoring: The amide carbonyl accepts a hydrogen bond from the receptor (Serine/Threonine residues).

-

Orientation: The bulk of the amide group forces the large N1-substituent (containing the trifluoroethoxy-phenoxy moiety) into the specific hydrophobic accessory pocket unique to the

subtype.

Signaling Pathway Visualization

The following diagram illustrates the antagonistic blockade of the

Caption: Mechanism of action for Silodosin, highlighting the interruption of the Gq-PLC-IP3 cascade via competitive antagonism.

Synthetic Methodologies

Constructing the indoline-7-carboxamide core requires overcoming the steric hindrance at the C7 position. The most robust industrial route involves the Bartoli indole synthesis or Directed Ortho-Metalation (DoM) followed by reduction.

Strategic Retrosynthesis

The synthesis typically proceeds via the Indoline-7-carbonitrile intermediate, which is hydrolyzed to the amide.

Detailed Protocol: Synthesis of 1-Acetylindoline-7-Carboxamide

This protocol describes the conversion of a 7-cyano intermediate to the target carboxamide, a critical step in Silodosin manufacturing.

Reagents:

-

1-Acetyl-2,3-dihydro-1H-indole-7-carbonitrile (1.0 eq)

-

Hydrogen Peroxide (30% aq., 5.0 eq)

-

Potassium Carbonate (

, 2.0 eq) -

DMSO (Solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 1-acetyl-2,3-dihydro-1H-indole-7-carbonitrile (10 mmol) and DMSO (30 mL). Stir until a clear solution is obtained.

-

Base Addition: Add solid

(20 mmol) in a single portion. The suspension is cooled to 0–5°C using an ice bath. -

Oxidative Hydrolysis: Slowly add 30%

dropwise over 30 minutes, maintaining the internal temperature below 10°C. Caution: Exothermic reaction. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by HPLC/TLC for the disappearance of the nitrile peak (~2220 cm⁻¹ IR).

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white solid.

-

Purification: Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum at 50°C.

-

Yield: Expected yield is 85–92%.

Synthetic Pathway Diagram

Caption: Linear synthetic route from indoline to the 7-carboxamide scaffold via bromination and cyanation.

Emerging Therapeutic Applications

Beyond

P2X7 Receptor Antagonists

The P2X7 receptor is a key driver of inflammation and cancer cell survival. Recent medicinal chemistry efforts have identified indole- and indoline-7-carboxamides as potent allosteric antagonists.

-

SAR Insight: Substitution at the 4-position (e.g., with halogens) combined with the 7-carboxamide creates a "molecular clamp" that stabilizes the receptor in a closed, non-conducting state.

-

Advantage: The indoline core provides better oral bioavailability compared to the planar quinoline equivalents often used in P2X7 research.

HIV-1 Attachment Inhibitors

Bristol-Myers Squibb has utilized the indole-7-carboxamide (closely related to the indoline form) to target the HIV-1 gp120 envelope glycoprotein.

-

Mechanism: The 7-carboxamide group forms critical electrostatic interactions with the conserved residues in the gp120 binding pocket, preventing the virus from attaching to CD4+ T-cells.

-

Key Derivative: 4-Fluoro-indole-7-carboxamides have shown picomolar potency, with the 7-amide being essential for maintaining potency against resistant strains.

References

-

Silodosin Discovery & Chemistry

- Title: Selective alpha 1A-adrenoceptor antagonists. 4. Synthesis and structure-activity relationships of 1-(3-hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1H-indole-7-carboxamide (KMD-3213).

- Source: Journal of Medicinal Chemistry (2000).

-

URL:[Link]

-

P2X7 Antagonist Research

-

HIV-1 Attachment Inhibitors

-

Synthetic Methodology (Silodosin Intermediates)

-

Title: Process for the preparation of indoline derivatives and their intermediates thereof (US Patent 8471039B2).[4]

- Source: Google P

- URL

-

-

Scaffold Properties

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8471039B2 - Process for the preparation of indoline derivatives and their intermediates thereof - Google Patents [patents.google.com]

- 5. 1H-Indole-7-carboxamide | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of Indoline-7-Carboxamide Derivatives: A Technical Guide

Executive Summary & Scaffold Overview

Indoline-7-carboxamide derivatives represent a specialized class of nitrogen heterocycles primarily recognized for their potent antagonism of G-protein coupled receptors (GPCRs), specifically the

The most commercially and clinically significant representative of this class is Silodosin (Rapaflo/Urief), a highly selective

Key Structural Features[5][7][8][9]

-

Indoline Core: Provides a rigid yet partially saturated backbone that positions substituents in a specific 3D vector, distinct from the flat topology of indoles.

-

7-Carboxamide Moiety: A critical polar anchor that functions as a hydrogen bond donor/acceptor, often interacting with serine or aspartate residues within the receptor binding pocket.

-

5-Position Functionalization: The primary vector for extending lipophilic tails (e.g., phenoxyalkyl groups) to access deep hydrophobic pockets in the target protein.

Molecular Pharmacology & Mechanism of Action

Target: -Adrenergic Receptor

The biological activity of indoline-7-carboxamides is defined by their "uroselectivity." The

- -AR: Predominant in the human prostate, bladder neck, and prostatic urethra.[7] Mediation of smooth muscle contraction.[7]

- -AR: Predominant in vascular smooth muscle. Mediation of blood pressure.[8]

Selectivity Profile: Silodosin, the archetype of this class, exhibits an affinity for the

Signaling Pathway Inhibition

Indoline-7-carboxamides act as inverse agonists or neutral antagonists. By occupying the orthosteric binding site, they prevent the binding of endogenous catecholamines (norepinephrine).

Pathway Flow:

-

Blockade: The drug binds to the

-AR.[2][6][9][7][8][10][11] -

G-Protein Decoupling: Prevents activation of the

protein. -

Enzyme Downregulation: Inhibits Phospholipase C (PLC) activity.

-

Second Messenger Suppression: Blocks the hydrolysis of PIP2 into

(Inositol trisphosphate) and DAG (Diacylglycerol). -

Calcium Control: Prevents

-mediated -

Physiological Outcome: Smooth muscle relaxation in the prostate and bladder neck, improving urinary flow (

).

Visualization: -AR Signaling Blockade

Caption: Mechanism of action showing the interruption of the Gq-PLC-IP3 cascade by Indoline-7-carboxamide antagonism.

Structure-Activity Relationship (SAR)

The efficacy of indoline-7-carboxamides relies on a precise "Pharmacophore Triangle" consisting of the carboxamide, the indoline nitrogen, and the distal hydrophobic tail.

| Structural Region | Functional Role | Key SAR Insights |

| 7-Carboxamide | Anchoring | Forms critical hydrogen bonds with receptor residues (e.g., Ser83, Trp313). Deletion or movement to C5/C6 drastically reduces affinity. |

| Indoline Core | Scaffold Geometry | The reduced C2-C3 bond creates a specific vector for the N1 substituent. Aromatization to indole often retains affinity but alters metabolic stability and solubility. |

| 5-Position Linker | Reach | A propyl linker is optimal. Shortening to ethyl or lengthening to butyl reduces potency. |

| Distal Tail | Selectivity | The trifluoroethoxy-phenoxy moiety (in Silodosin) penetrates a deep hydrophobic pocket unique to the |

| N1-Substituent | Solubility/PK | Hydroxypropyl or similar polar groups at the indoline nitrogen improve aqueous solubility and oral bioavailability without interfering with receptor binding. |

Binding Mode Analysis

Crystal structure analysis (Cryo-EM) of Silodosin-bound receptors reveals that the 7-carboxamide acts as a "polar hinge," locking the core into the binding site entrance, while the long 5-position tail snakes deep into the transmembrane bundle. The specific interaction with Met292 (unique to

Synthesis & Experimental Protocols

Synthesizing 7-substituted indolines is synthetically challenging due to the tendency of electrophilic aromatic substitution to occur at the more reactive 5-position. A directed approach using the Vilsmeier-Haack reaction is the industry standard.

Synthesis Workflow (Silodosin Route)

The following protocol outlines the construction of the core scaffold.

Step 1: N-Protection & Directed Formylation

-

Reagents: Indoline, Propyl benzoate (or similar linker precursor),

, DMF. -

Mechanism: The Vilsmeier-Haack reaction introduces a formyl group. While C5 is most reactive, steric control or blocking groups can direct functionalization. In Silodosin synthesis, the strategy often involves introducing the 5-position linker first, or using specific precursors like 1-acetylindoline .

-

Critical Step: Converting the 7-position to a functional handle. Often, a 7-bromoindoline is used, or a directed lithiation strategy. However, the most scalable route uses Vilsmeier-Haack formylation on a 5-substituted indoline to install the C7-aldehyde.

Step 2: Aldehyde to Nitrile Conversion

-

Reagents: Hydroxylamine hydrochloride (

), Acetic anhydride ( -

Protocol: The 7-formyl group is converted to an oxime, which is then dehydrated to a 7-cyano group.

Step 3: Nitrile Hydrolysis to Carboxamide

-

Reagents:

, NaOH, DMSO (mild hydrolysis). -

Protocol: The nitrile is selectively hydrolyzed to the primary amide (carboxamide) without over-hydrolysis to the carboxylic acid.

Visualization: Synthesis Logic

Caption: Synthetic pathway for installing the 7-carboxamide group via formylation and nitrile hydrolysis.

Experimental Validation Assays

To validate the biological activity of a new indoline-7-carboxamide derivative, the following assay cascade is recommended.

In Vitro Binding Assay (Radioligand Displacement)

Purpose: Determine affinity (

-

Cell Lines: CHO or HEK293 cells stably expressing human

, -

Radioligand:

-Prazosin (non-selective antagonist). -

Protocol:

-

Incubate cell membranes with

-Prazosin (0.2 nM) and varying concentrations of the test compound ( -

Incubate for 60 min at 25°C.

-

Terminate via rapid filtration over GF/B filters.

-

Measure radioactivity via scintillation counting.

-

Success Criteria:

nM; Selectivity ratio (

-

Functional Tissue Bath Assay (The "Magnus" Method)

Purpose: Confirm functional antagonism in native tissue.

-

Tissues:

-

Protocol:

-

Suspend tissue strips in Krebs-Henseleit buffer at 37°C.

-

Induce contraction with Phenylephrine or Norepinephrine.

-

Add test compound and measure relaxation (shift in dose-response curve).

-

Calculate

values (negative log of the concentration requiring 2x agonist).

-

References

-

Yeung, K. S., et al. (2013). "Inhibitors of HIV-1 attachment. Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents." Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202. Link

-

Murata, S., et al. (2009). "Alpha1-adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213)." Yakugaku Zasshi, 126(3), 209-216. Link

-

Hwa, J., et al. (1996). "Structure-function studies of the alpha 1A-adrenergic receptor." Journal of Biological Chemistry, 271(14), 7956-7964. Link

-

European Medicines Agency. (2010). "Assessment Report for Silodosin (Urorec)." EMA/CHMP/62495/2010. Link

-

Tatemichi, S., et al. (2006). "Uroselectivity in the rat of silodosin, a new alpha1A-adrenoceptor antagonist." Journal of Urology, 176(3), 1263-1267. Link

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. rjpbcs.com [rjpbcs.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. [Alpha1-adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole carboxamide compounds useful as kinase inhibitors - Patent CL-2017000992-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Silodosin - Wikipedia [en.wikipedia.org]

- 7. Silodosin, a novel selective alpha 1A-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP3354283A2 - Pharmaceutical capsule composition comprising silodosin - Google Patents [patents.google.com]

- 10. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

7-carbamoyl indoline derivatives in drug discovery

Title: Strategic Utilization of 7-Carbamoyl Indoline Derivatives in Next-Generation Kinase Inhibitor Design Subtitle: A Technical Deep Dive into Scaffold Synthesis, Structural Biology, and "Paradox-Breaking" Pharmacology

Executive Summary

The 7-carbamoyl indoline scaffold represents a privileged substructure in modern medicinal chemistry, particularly within the oncology and immunology sectors. Unlike the ubiquitous 5- or 6-substituted indole cores, the 7-carbamoyl motif offers a unique vector for engaging the solvent-exposed front of kinase domains or interacting with the hinge region in a manner that stabilizes specific enzyme conformations (e.g., DFG-out or

This guide dissects the utility of this scaffold in designing Type 1.5 and Type 2 kinase inhibitors , specifically targeting B-Raf and BTK (Bruton's Tyrosine Kinase). It addresses the critical challenge of "paradoxical activation" in MAPK signaling and provides a self-validating synthetic workflow for accessing this challenging substitution pattern via C-H activation.[1]

Mechanistic Pharmacology: The Structural Advantage

The "Paradox Breaker" Hypothesis in B-Raf Inhibition

First-generation B-Raf inhibitors (e.g., Vemurafenib) bind to the ATP pocket of monomeric B-Raf(V600E).[1] However, in cells with wild-type B-Raf or Ras mutations, these inhibitors induce dimerization of Raf, leading to paradoxical hyperactivation of the ERK signaling pathway and secondary malignancies (e.g., cutaneous squamous cell carcinoma).[2]

The 7-Carbamoyl Solution: Derivatives incorporating a 7-carbamoyl moiety are designed to function as "paradox breakers."[1]

-

Mechanism: The carbamoyl group at the 7-position forms specific hydrogen bonds with the kinase hinge region (e.g., Cys532 in B-Raf) or the

C-helix glutamate.[1] -

Conformational Lock: This interaction stabilizes the kinase in a conformation that sterically inhibits dimerization , thereby decoupling inhibitor binding from pathway activation.

Pathway Visualization: Paradoxical Activation vs. Inhibition

Caption: Comparative mechanism of action showing how 7-carbamoyl derivatives prevent the RAF dimerization event responsible for paradoxical signaling.

Chemical Synthesis: Accessing the C-7 Position

Functionalizing the C-7 position of an indoline core is synthetically non-trivial due to the steric hindrance of the N1 substituent and the electronic bias favoring C-5.[1] Traditional electrophilic aromatic substitution fails here.[1]

Recommended Strategy: Rhodium(III)-Catalyzed C-H Activation This protocol utilizes a directing group (DG) on the indoline nitrogen to direct a metal catalyst to the proximal C-7 position.[1]

Synthetic Workflow Diagram

Caption: Step-wise C-H activation strategy for selective C-7 functionalization of the indoline core.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed C-7 Carbonylation

Rationale: This method introduces the carbonyl moiety directly at C-7 using a removable directing group.[1]

Reagents:

-

Substrate: N-(Pyrimidyl)indoline (1.0 equiv)[1]

-

Catalyst: [Cp*RhCl2]2 (2.5 mol%)

-

Additive: AgSbF6 (10 mol%)

-

Carbonyl Source: Isocyanate (1.2 equiv) or CO balloon

-

Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

-

Setup: In a glovebox, charge a flame-dried Schlenk tube with N-(pyrimidyl)indoline (0.2 mmol), [Cp*RhCl2]2 (3.1 mg), and AgSbF6 (6.9 mg).

-

Initiation: Add anhydrous DCE (2.0 mL) and the isocyanate coupling partner. Seal the tube.

-

Reaction: Heat the mixture to 100°C for 16 hours . The high temperature is critical to overcome the activation energy barrier of the C-7 C-H bond.[1]

-

Workup: Cool to room temperature. Filter through a celite pad to remove silver salts.[1]

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Validation: Verify regioselectivity via 1H-NMR. The C-7 substitution is confirmed by the disappearance of the doublet typically found at

7.0-7.2 ppm and the appearance of a downfield shift for the C-6 proton due to the carbonyl anisotropy.[1]

Protocol B: ADP-Glo Kinase Assay (B-Raf V600E)

Rationale: To quantify the potency (IC50) of the synthesized derivative against the target kinase.

-

Preparation: Dilute the 7-carbamoyl indoline derivative in DMSO (10-point serial dilution).

-

Enzyme Mix: Prepare 2x B-Raf(V600E) enzyme solution in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

-

Substrate Mix: Prepare 2x ATP/MEK1 (substrate) mixture.

-

Incubation: Add 2.5

L compound + 2.5 -

Reaction: Add 2.5

L Substrate Mix.[1] Incubate for 60 min at RT. -

Detection: Add 5

L ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min. Add 10 -

Read: Measure luminescence. Plot RLU vs. log[concentration] to derive IC50.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the 7-carbamoyl nitrogen (

Table 1: SAR Optimization of 7-Carbamoyl Indolines

| C-5 Substituent ( | N-Carbamoyl Substituent ( | B-Raf(V600E) IC50 (nM) | Cellular pERK IC50 (nM) | Notes |

| H | Phenyl | >1000 | >5000 | Baseline activity; poor potency.[1] |

| Cl | 3-CF3-Phenyl | 45 | 120 | Halogen at C-5 fills hydrophobic pocket.[1] |

| F | 3-CF3-4-Cl-Phenyl | 12 | 35 | Optimal lipophilic interaction. |

| F | Methyl | 850 | >2000 | Alkyl groups on amide reduce H-bond capability.[1] |

| SO2Me | 3-CF3-Phenyl | 150 | 410 | Polar group at C-5 decreases permeability.[1] |

Interpretation: A lipophilic, electron-withdrawing group on the carbamoyl phenyl ring (e.g., 3-CF3) is essential for potency, likely engaging the allosteric "selectivity pocket" near the DFG motif.

References

-

B-Raf Inhibitor Mechanisms & Paradoxical Activ

-

Synthesis via C-H Activ

- Title: C–H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines.

- Source:Chemical Reviews, 2017 (via ResearchG

-

URL:[Link]

-

Indole Carboxamides in Drug Discovery

-

Discovery of PLX4720 (Found

Sources

- 1. Indole carboxamide compounds useful as kinase inhibitors - Patent CL-2017000992-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights [mdpi.com]

Molecular weight and lipophilicity of indoline-7-carboxamide

The following technical guide details the physicochemical characterization of Indoline-7-carboxamide , a critical scaffold in medicinal chemistry found in approved therapeutics such as Silodosin (

Scaffold Characterization & Physicochemical Analysis

Executive Summary

Indoline-7-carboxamide (2,3-dihydro-1H-indole-7-carboxamide) is a bicyclic nitrogenous scaffold distinguished by its specific substitution pattern at the 7-position. Unlike its aromatic analog (indole), the indoline core possesses a non-planar, saturated C2-C3 bond, imparting distinct conformational flexibility and electronic properties. This guide provides a definitive analysis of its molecular weight and lipophilicity, supported by validated experimental protocols for their determination.

Key Physicochemical Data

| Property | Value / Descriptor | Note |

| IUPAC Name | 2,3-dihydro-1H-indole-7-carboxamide | Core Scaffold |

| Molecular Formula | - | |

| Exact Mass | 162.0793 Da | Monoisotopic |

| Molar Mass | 162.19 g/mol | Average Weight |

| Predicted LogP | ~0.8 – 1.2 | Method Dependent (cLogP) |

| H-Bond Donors | 2 | Amide ( |

| H-Bond Acceptors | 1 | Carbonyl ( |

Molecular Weight & Structural Integrity

The precise molecular weight of indoline-7-carboxamide is derived from its atomic composition

Theoretical Calculation

-

Carbon (9):

-

Hydrogen (10):

-

Nitrogen (2):

-

Oxygen (1):

-

Total Molar Mass: 162.192 g/mol

Experimental Determination Protocol (HRMS)

Objective: Confirm identity and purity using Electrospray Ionization (ESI) Time-of-Flight (TOF) Mass Spectrometry.

Methodology:

-

Sample Prep: Dissolve 0.1 mg of Indoline-7-carboxamide in 1 mL of HPLC-grade Methanol/Water (50:50) with 0.1% Formic Acid.

-

Ionization: ESI Positive Mode (

). The basic nitrogen of the indoline ring facilitates protonation. -

Target Ion: Look for the

peak.[1]-

Expected

: 163.087 (Monoisotopic Mass 162.079 + Proton 1.007).

-

-

Fragmentation Pattern (MS/MS):

-

Loss of

(17 Da) from the primary amide: -

Loss of

(44 Da):

-

Workflow Visualization

Figure 1: HRMS workflow for validating the molecular weight of Indoline-7-carboxamide.

Lipophilicity (LogP/LogD)

Lipophilicity is the defining parameter for the pharmacokinetic profile of indoline-7-carboxamide. The 7-position carboxamide creates a unique intramolecular environment, potentially forming a hydrogen bond with the indoline

Predicted vs. Experimental

-

Indole-7-carboxamide (Aromatic): XLogP3

1.4.[2] -

Indoline-7-carboxamide (Dihydro): The saturation of the C2-C3 bond breaks aromaticity, generally lowering LogP slightly due to increased flexibility and

character. However, the basicity of the indoline nitrogen increases, affecting LogD at physiological pH. -

Target Range: For CNS penetration or oral bioavailability, a LogP between 1.0 and 3.0 is ideal. Indoline-7-carboxamide sits at the lower end (hydrophilic-lipophilic balance), making it a favorable fragment for lead optimization.

Protocol A: Shake-Flask Method (Gold Standard)

Objective: Determine the equilibrium partition coefficient (

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

-

Preparation: Dissolve compound in the pre-saturated aqueous phase (buffer pH 7.4 for LogD).

-

Equilibration: Add pre-saturated octanol. Shake mechanically for 60 minutes at 25°C.

-

Separation: Centrifuge to separate phases.

-

Quantification: Analyze both phases using UV-Vis spectrophotometry (

nm) or HPLC. -

Calculation:

Protocol B: RP-HPLC Estimation (High Throughput)

Objective: Correlate retention time (

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic MeOH/Water (varying ratios, e.g., 60:40).

-

Calibration: Inject 5 reference standards with known LogP values (e.g., Benzamide, Acetophenone, Toluene).

-

Measurement: Determine the capacity factor (

) for Indoline-7-carboxamide. -

Derivation: Plot Log

vs. known LogP of standards. Interpolate the sample's LogP.[3]

Workflow Visualization

Figure 2: Decision tree and workflow for experimentally determining lipophilicity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13415516, 1H-Indole-7-carboxamide. Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

- Kishi, H. et al. (2000).Synthesis and pharmacological evaluation of silodosin (KMD-3213), a novel alpha(1A)-adrenoceptor antagonist. Bioorganic & Medicinal Chemistry. (Contextual grounding for Indoline-7-carboxamide scaffold in Silodosin).

-

EPA (2025). CompTox Chemicals Dashboard: Indoline-7-carboxaldehyde. Retrieved from [Link]

Sources

The Role of Indole-7-Carboxamide Scaffolds in Btk Inhibitor Design

The following technical guide provides an in-depth analysis of the Indole-7-carboxamide (and its reduced Indoline congener) scaffold in the design of next-generation Bruton’s Tyrosine Kinase (Btk) inhibitors.

While the user specified "Indoline-7-carboxamide," the most prominent and clinically validated application of this pharmacophore in Btk inhibition utilizes the Indole-7-carboxamide core (e.g., Branebrutinib).[1] This guide addresses the design principles of this scaffold, acknowledging the synthetic and structural relationship between the indoline and indole forms.[1]

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Structural Biology of Kinase Inhibitors Focus: BMS-986195 (Branebrutinib) and Scaffold Optimization[1]

Executive Summary

The evolution of Bruton’s Tyrosine Kinase (Btk) inhibitors has progressed from first-generation promiscuous covalent binders (e.g., Ibrutinib) to highly selective, potency-optimized molecules designed to minimize off-target toxicity (e.g., EGFR, ITK inhibition).[1] The Indole-7-carboxamide moiety represents a privileged scaffold in this evolution.[1] Unlike the pyrazolo[3,4-d]pyrimidine core of Ibrutinib which mimics the adenine purine ring, the indole-7-carboxamide utilizes a unique hydrogen-bonding network with the kinase hinge region.[1] This scaffold has culminated in the discovery of Branebrutinib (BMS-986195) , a highly potent, covalent irreversible inhibitor with superior kinome selectivity.[1][2]

Structural Biology: The Hinge-Binding Mechanism

The primary rationale for employing the Indole-7-carboxamide scaffold is its ability to form a distinct "Donor-Acceptor" interaction motif within the ATP-binding pocket of Btk.[1]

The Pharmacophore

In the ATP-binding site, the "hinge" region connects the N- and C-terminal lobes of the kinase.[1]

-

Traditional Binders (e.g., Ibrutinib): Rely on a donor-acceptor motif (N1 and N6 of adenine) to bind Met477 and Glu475.[1]

-

Indole-7-Carboxamide Binder:

-

C7-Carboxamide (C=O): Acts as a hydrogen bond acceptor for the backbone NH of Met477 .[1]

-

C7-Carboxamide (NH₂): Acts as a hydrogen bond donor , often interacting with Glu475 (sometimes mediated by a conserved water molecule) or the gatekeeper residue environment.[1][2]

-

Indole NH: Can participate in additional water-mediated networks, though the 7-substituent is the primary driver of hinge affinity.[1]

-

This specific geometry allows the scaffold to occupy the adenine pocket while orienting the solubilizing tail and the electrophilic warhead (e.g., acrylamide or butynamide) towards Cys481 for covalent modification.[1]

Visualization of Binding Mode

The following diagram illustrates the critical interactions of the Indole-7-carboxamide core within the Btk active site.

Caption: Interaction map of Indole-7-carboxamide scaffold showing key H-bonds with Met477/Glu475 and covalent targeting of Cys481.

Medicinal Chemistry & Optimization

The transition from a hit to a lead candidate like Branebrutinib involved systematic optimization of the Indole/Indoline core.[1]

Core Selection: Indoline vs. Indole[1]

-

Indoline (2,3-dihydro-1H-indole): Often used in early screening or as a synthetic intermediate.[1] It possesses a non-planar, puckered ring which can offer different solubility profiles but may incur an entropic penalty upon binding if the pocket requires planarity.[1]

-

Indole (1H-indole): The aromatic, planar system.[1] In the case of BMS-986195, the indole was preferred for optimal stacking interactions within the ATP cleft.[1]

-

Substitution at C4: The 4-position is the vector for the "tail" extending into the solvent-exposed region.[1] This is where the linker (e.g., piperidine) and the electrophilic warhead are attached.[1]

-

Substitution at C5: Introduction of a Fluorine atom at C5 blocks metabolic oxidation (CYP-mediated) and modulates the pKa of the indole NH, improving potency.[1]

Lead Optimization Data

The table below summarizes the SAR (Structure-Activity Relationship) progression leading to the optimized scaffold.

| Compound ID | Core Scaffold | R4 Substituent (Tail) | R5 Substituent | Btk IC50 (nM) | Selectivity (vs EGFR) |

| Hit A | Indoline-7-carboxamide | Piperazine-acrylamide | H | 150 | Low |

| Hit B | Indole-7-carboxamide | Piperidine-acrylamide | H | 25 | Moderate |

| BMS-986195 | Indole-7-carboxamide | Piperidine-butynamide | F | < 1.0 | > 1000x |

Key Insight: The shift from acrylamide (more reactive) to but-2-ynamide (alkyne) in Branebrutinib, combined with the Indole-7-carboxamide core, drastically improved selectivity by tuning the reactivity to match the specific nucleophilicity of Btk Cys481, avoiding off-target cysteines in EGFR.[1]

Synthetic Methodology

The synthesis of the Indole-7-carboxamide core is a critical workflow for medicinal chemists.[1] The following protocol outlines the construction of the functionalized core.

Retrosynthetic Analysis

The core is typically accessed via the Bartoli Indole Synthesis or Leimgruber-Batcho method, followed by functionalization at C7.[1] However, for 7-carboxamides, a directed ortho-lithiation or transition-metal catalyzed carbonylation is often employed.[1]

Protocol: Synthesis of the Key Intermediate

Target: 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide.

-

Starting Material: 2-Amino-5-fluorobenzoic acid or related aniline derivative.[1]

-

Iodination/Bromination: Halogenation at the para-position relative to the amine to install the handle for the C4-linker.[1]

-

Indole Formation: Cyclization using a ketone (e.g., 2-butanone) under Fischer indole conditions or Pd-catalyzed cyclization.[1]

-

Carboxamide Installation:

Caption: Synthetic route to access the functionalized Indole-7-carboxamide core.

Biological Characterization & Validation

To validate the efficacy of an Indole-7-carboxamide Btk inhibitor, the following assay cascade is recommended.

Biochemical Potency (Kinase Assay)

-

Method: FRET-based assay (e.g., LanthaScreen) using recombinant Btk kinase domain.[1]

-

Protocol: Incubate compound with Btk enzyme and ATP (at Km) for 60 min. Measure phosphorylation of a specific substrate (e.g., Poly-Glu-Tyr).[1]

-

Success Criteria: IC50 < 10 nM for lead candidates.

Covalent Binding Confirmation (Jump-Dilution Assay)

-

Purpose: To distinguish reversible vs. irreversible binding.

-

Protocol:

-

Incubate Btk with compound at 10x IC50 for 1 hour.

-

Dilute the mixture 100-fold (washout).

-

Measure recovery of kinase activity.[1]

-

-

Result: Irreversible inhibitors (like Branebrutinib) show 0% recovery of activity, confirming the covalent bond formation with Cys481.[1]

Cellular Potency (Occupancy Assay)

-

Method: Probe displacement assay in PBMCs or B-cell lymphoma lines (e.g., Ramos cells).[1]

-

Protocol: Treat cells with inhibitor -> Lyse -> Treat with fluorescent covalent probe -> Analyze via Gel/Western Blot.[1]

-

Metric: EC50 for target occupancy should correlate with inhibition of BCR signaling (p-PLCγ2 levels).

References

-

Discovery of Branebrutinib (BMS-986195): Watterson, S. H., et al. "Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton’s Tyrosine Kinase (BTK)."[1] Journal of Medicinal Chemistry, 2019, 62(7), 3228–3250.[1] Link[1]

-

Indole Carboxamide Patents: "Indole carboxamide compounds useful as kinase inhibitors."[1][3][4] U.S. Patent US20160115126A1.[1] Link

-

Kinase Selectivity Profiling: Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity."[1] Nature Biotechnology, 2011, 29, 1046–1051.[1] Link[1]

-

Covalent Inhibitor Design: Singh, J., et al.[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 2011, 10, 307–317.[1] Link

Sources

The Pharmacophore Frontier: Indoline-7-Carboxamide Analogs

The following technical guide provides an in-depth analysis of the patent and development landscape for indoline-7-carboxamide analogs.

Technical Whitepaper | Medicinal Chemistry & Intellectual Property [1]

Executive Landscape

The indoline-7-carboxamide scaffold represents a privileged chemical architecture in modern drug discovery.[1] While historically anchored by the blockbuster benign prostatic hyperplasia (BPH) drug Silodosin (Rapaflo) , the patent landscape has shifted dramatically in the last decade. Current intellectual property (IP) trends indicate a migration from GPCR antagonism (alpha-1 adrenoceptors) toward intracellular kinase inhibition (Btk, Tec family) and, most recently, viral protease inhibition (SARS-CoV-2 Mpro).[1]

For drug development professionals, this scaffold offers a unique balance of conformational rigidity and metabolic stability . The 7-position carboxamide acts as a critical "molecular anchor," often forming key hydrogen bonds in the solvent-exposed regions of protein binding pockets, distinct from the more common 3- or 5-substituted indole motifs.[1]

Chemical Architecture & SAR Logic

The "Anchor" Hypothesis

The 7-carboxamide substituent on the indoline ring is not merely a solubilizing group; it is a structural determinant of selectivity.

-

Conformational Lock: In Silodosin, the 7-carbamoyl group restricts the rotation of the indoline core, forcing the molecule into a bioactive conformation that fits the

-adrenoceptor subtype with high specificity (selectivity ratio >500-fold vs. -

Metabolic Shielding: Substitution at the 7-position blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life (

) of the parent compound.[1] -

Hinge Binding (Kinases): In newer kinase inhibitor patents, the carboxamide moiety frequently acts as a hydrogen bond donor/acceptor pair interacting with the hinge region residues (e.g., Glu, Met) of the ATP-binding pocket.

Structural Evolution

The landscape has evolved from "Class A" (GPCR-targeted) to "Class B" (Enzyme-targeted) structures:

| Feature | Class A (e.g., Silodosin) | Class B (e.g., BMS Btk Inhibitors) |

| Core | Indoline (saturated) | Indole/Indoline (mixed) |

| 7-Position | Primary Carboxamide ( | Substituted Amide ( |

| Linker | Flexible alkyl chain | Rigid aryl/heteroaryl spacers |

| Target | Extracellular GPCR Pocket | Intracellular ATP Pocket |

Therapeutic Verticals & Patent Analysis

Urology: The Foundational Estate

-

Key Asset: Silodosin (Kissei Pharmaceutical / Watson).[1]

-

Patent Status: The core composition of matter patents (e.g., US 5,387,603 ) have largely expired or are facing generic entry, shifting the focus to process patents (synthesis efficiency) and formulation patents (controlled release).

-

Mechanism: Highly selective

-adrenoceptor antagonism.[1] The indoline-7-carboxamide core is essential for avoiding orthostatic hypotension side effects associated with non-selective blockers.[1]

Oncology: The Kinase Expansion

-

Key Player: Bristol Myers Squibb (BMS).[1]

-

Patent Focus: US 2016/0115126 A1 and related families disclose indole/indoline-7-carboxamides as reversible and irreversible inhibitors of Bruton's Tyrosine Kinase (Btk) .[1]

-

Technical Insight: Unlike the 4-phenoxyphenyl structure of Ibrutinib, these analogs utilize the 7-carboxamide to interact with the "gatekeeper" region, potentially overcoming resistance mutations (e.g., C481S).

Virology: The Emerging Frontier

-

Recent IP: WO 2023/133174 A1 and US 11,963,959 B2 .[1]

-

Mechanism: The carboxamide functionality mimics the peptide backbone of the viral substrate, positioning the inhibitor within the catalytic dyad (Cys145/His41) of the protease. The indoline core provides a hydrophobic scaffold that fills the S2 pocket, enhancing potency into the nanomolar range.

Synthesis & Manufacturing Methodologies

The synthesis of 7-substituted indolines presents specific regiochemical challenges. The patent literature reveals two dominant pathways.

Pathway A: The Bartoli-Indoline Route (Classical)

Used for Silodosin, this route is robust but involves hazardous reagents.[1]

-

Start: 1-Acetyl-5-nitroindoline.

-

Functionalization: Bromination at C7, followed by Rosenmund-von Braun cyanation (CuCN).[1]

-

Hydrolysis: Conversion of the nitrile to the primary amide.

Pathway B: C-H Activation (Modern)

Newer patents favor direct C7 functionalization to avoid toxic copper salts.[1]

-

Directing Group: Use of an N-pivaloyl or N-carbamyl group to direct ortho-lithiation or palladium-catalyzed carbonylation to the C7 position.[1]

-

Advantage: Higher atom economy and fewer purification steps.[1]

Visualization: Synthesis Workflow

Caption: Comparative synthetic pathways for Indoline-7-Carboxamide generation.

Mechanism of Action: The Dual-Mode Diagram

The versatility of the scaffold lies in its ability to toggle between GPCR antagonism and Kinase inhibition based on the pendant chains.

Caption: Divergent pharmacological mechanisms of the indoline-7-carboxamide scaffold.

Strategic Recommendations

-

Explore "Scaffold Hopping": Patent space for the saturated indoline is crowded in urology.[1] However, oxidizing to the indole or modifying the 7-carboxamide to a bioisostere (e.g., 7-oxadiazole) in kinase programs offers whitespace.[1]

-

Focus on Selectivity: In kinase inhibitor design, the 7-carboxamide is underutilized for achieving isoform selectivity.[1] Use this moiety to probe unique water networks in the ATP pocket.

-

Monitor Antiviral IP: The recent filings for SARS-CoV-2 Mpro inhibitors suggest this scaffold has untapped potential in protease inhibition.[1]

References

-

Kissei Pharmaceutical Co., Ltd. (1995).[1] 1,5,7-Trisubstituted indoline compounds and salts thereof. US Patent 5,387,603.[1] Link

-

Bristol-Myers Squibb Company . (2016).[1] Indole carboxamide compounds useful as kinase inhibitors. US Patent Application 2016/0115126 A1. Link

-

US Army Medical Research . (2024). Inhibitors for coronavirus. US Patent 11,963,959 B2.[1][3] Link

-

Vertex Pharmaceuticals . (2012).[1] Novel process for the synthesis of indoline derivatives. WO Patent 2012/131710 A2.[1] Link

-

National Institutes of Health (NIH) . (2023).[1] Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. PubMed Central.[1] Link

Sources

- 1. Indole carboxamide compounds useful as kinase inhibitors - Patent CL-2017000992-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Patent Review on SARS Coronavirus Main Protease (3CLpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US11963959B2 - Inhibitors for coronavirus - Google Patents [patents.google.com]

Methodological & Application

Application Note: Chemoselective Synthesis of Indoline-7-Carboxamide from Indole-7-Carboxylic Acid

Executive Summary

The indoline-7-carboxamide scaffold is a critical pharmacophore found in urological drugs (e.g., Silodosin) and emerging antiviral candidates (HIV-1 attachment inhibitors). Synthesizing this motif from indole-7-carboxylic acid presents a chemoselectivity challenge: differentiating the indole C2-C3 double bond from the amide carbonyl and preventing N-alkylation/polymerization during the sequence.

This guide details a "Amidation-First" strategy , which offers superior atom economy and operational simplicity compared to "Reduction-First" routes. By installing the amide functionality prior to reduction, we bypass the need for protecting group manipulations on the indoline nitrogen, streamlining the workflow from three steps to two.

Retrosynthetic Analysis & Strategic Rationale

The Chemoselectivity Challenge

The transformation involves two distinct operations:[1][2]

-

Amidation: Conversion of the C7-carboxylic acid to a primary (or substituted) amide.

-

Reduction: Saturation of the C2-C3 indole double bond.

Route Comparison

-

Route A: Reduction First (Rejected)

-

Pathway: Indole-7-COOH

Indoline-7-COOH -

Flaw: Indoline-7-carboxylic acid is an amino acid analog (zwitterionic). The free secondary amine at position 1 is nucleophilic and will compete with the external amine during the coupling step, leading to self-polymerization or N-acylation unless protected (e.g., with Boc/Cbz). This adds two extra steps (Protection/Deprotection).

-

-

Route B: Amidation First (Recommended)

-

Pathway: Indole-7-COOH

Indole-7-CONH -

Advantage:[1][3][4][5][6][7] The indole nitrogen is non-nucleophilic (part of the aromatic system), eliminating self-coupling risks. The electron-withdrawing carboxamide at C7 deactivates the ring slightly but remains compatible with cationic reduction protocols (e.g., NaBH

CN/AcOH).

-

Pathway Visualization

Caption: Comparative analysis of synthetic routes. Route B (Green) is selected for its directness and avoidance of protecting groups.

Detailed Experimental Protocols

Step 1: Amidation of Indole-7-Carboxylic Acid

Objective: Efficiently couple the sterically hindered C7-carboxylic acid with an amine source. Mechanism: Activation of the carboxylate via HATU to form an active ester, followed by nucleophilic attack by the amine.

| Parameter | Specification |

| Reagents | Indole-7-carboxylic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), NH |

| Solvent | DMF (Anhydrous), 0.1 M concentration |

| Temperature | 0°C to Room Temperature (RT) |

| Time | 4 – 16 Hours |

| Yield Target | >85% |

Protocol:

-

Activation: Charge a flame-dried round-bottom flask with Indole-7-carboxylic acid (1.0 equiv) and anhydrous DMF (10 mL/g). Add DIPEA (3.0 equiv) and stir at 0°C for 10 minutes.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at 0°C for 30 minutes to ensure formation of the activated At-complex.

-

Amine Addition: Add solid Ammonium Chloride (NH

Cl, 2.0 equiv) (or the corresponding amine R-NH-

Note: If using NH

Cl, ensure it is finely ground to improve solubility.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by LC-MS (Target Mass = SM + 1 mass unit if primary amide - OH + NH2).

-

Workup: Dilute with EtOAc. Wash sequentially with 10% LiCl (aq) (to remove DMF), sat. NaHCO

, and Brine. Dry over Na -

Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Step 2: Selective Reduction to Indoline-7-Carboxamide

Objective: Chemoselective reduction of the C2-C3 double bond without reducing the amide or the benzene ring.

Choice of Reagent: Sodium Cyanoborohydride (NaBH

| Parameter | Specification |

| Reagents | Indole-7-carboxamide (1.0 equiv), NaBH |

| Solvent | Glacial Acetic Acid (AcOH) |

| Temperature | 10°C to RT |

| Time | 2 – 6 Hours |

| Yield Target | >75% |

Protocol:

-

Dissolution: Dissolve the Indole-7-carboxamide (from Step 1) in Glacial Acetic Acid (0.2 M). Cool the solution to 10–15°C (water bath).

-

Critical: Do not freeze the acetic acid (MP = 16°C). Keep it just cool to moderate the exotherm.

-

-

Reduction: Add NaBH

CN (3.0 equiv) portion-wise over 20 minutes.-

Safety: Perform in a fume hood. Evolution of HCN is possible but minimal in pure AcOH; however, treat as cyanide waste.

-

-

Monitoring: Stir at RT. Monitor by LC-MS. The product (Indoline) usually shows a distinct UV shift (loss of indole absorption at ~280-290 nm) and a mass shift of +2 Da.

-

Optimization: If reaction stalls, add an additional 1.0 equiv of NaBH

CN.

-

-

Quench: Pour the reaction mixture carefully into ice-cold water.

-

Neutralization (Critical): Slowly basify to pH ~9-10 using 50% NaOH or solid Na

CO-

Note: Indolines are basic; they must be in the neutral form to extract.

-

-

Extraction: Extract with DCM (3x). The indoline is often more soluble in DCM than EtOAc.

-

Purification: The crude material is often pure enough. If necessary, purify via short silica plug (DCM/MeOH/NH

).

Analytical Validation

| Feature | Indole-7-Carboxamide (Precursor) | Indoline-7-Carboxamide (Product) |

| 1H NMR (Aromatic) | C2-H and C3-H appear as aromatic doublets/multiplets ( | Disappearance of C2/C3 aromatic signals. |

| 1H NMR (Aliphatic) | No signals in 3.0–4.0 ppm region. | New signals: Two triplets (or multiplets) at |

| MS (ESI) | [M+H] | [M+H] |

| Visual | Often fluorescent under UV. | Usually non-fluorescent or weak blue fluorescence. |

Troubleshooting & Expert Insights

-

Issue: Low Conversion in Step 2.

-

Cause: The electron-withdrawing amide group at C7 reduces the basicity of C3, making protonation (the rate-limiting step) difficult.

-

Solution: Switch to Triethylsilane (Et

SiH) in Trifluoroacetic Acid (TFA) .

-

-

Issue: N-Alkylation during Amidation.

-

Cause: If using an alkyl halide amine source (rare).

-

Correction: In the HATU protocol, the indole nitrogen is too weakly nucleophilic to react. If side products are observed, ensure the temperature is kept at 0°C during activation.

-

-

Issue: Solubility.

-

Insight: Indole-7-carboxamides can be crystalline and insoluble. If the substrate precipitates in AcOH, add a co-solvent like DCM or TFE (Trifluoroethanol) to maintain homogeneity during reduction.

-

Safety & Handling

-

Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN gas). ALWAYS use a bleach trap for the rotovap exhaust when concentrating acidic cyanide solutions.

-

HATU: Potential sensitizer. Avoid inhalation.

-

Indolines: Many indolines are bioactive (e.g., kinase inhibitors). Handle as potent compounds.

References

-

Silodosin Synthesis (Indoline-7-carboxamide core)

-

General Indole Reduction Methodology

-

Amidation of Indole Carboxylic Acids

- Source: N

- Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides. (Analogous chemistry for 7-position).

-

URL:[Link]

-

HIV-1 Attachment Inhibitors (Indole-7-carboxamides)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 8. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]

- 10. Indole synthesis [organic-chemistry.org]

- 11. Indoline synthesis [organic-chemistry.org]

Application Note: Protocol for Amide Coupling of Indoline-7-Carboxylic Acid

Introduction & Strategic Analysis

The indoline-7-carboxylic acid scaffold represents a uniquely challenging substrate in medicinal chemistry. Unlike the more common indole-2- or 3-carboxylates, the 7-position is situated on the benzene ring directly ortho to the indoline nitrogen (N1).

The Challenge: Steric and Electronic Gating

-

Ortho-Effect & Steric Bulk: The proximity of the N1 substituent creates a significant steric barrier to the approaching amine nucleophile. If the N1 position carries a protecting group (e.g., Boc, Cbz) or an alkyl chain (as in the synthesis of Silodosin ), the trajectory for nucleophilic attack at the C7-carbonyl is severely restricted.

-

Electronic Deactivation: The electron-rich nature of the indoline ring can reduce the electrophilicity of the activated carbonyl species, requiring more potent coupling agents than standard benzoic acids.

-

N1-Interference: If left unprotected, the N1 secondary amine can act as a competing nucleophile (forming dimers) or form zwitterionic salts that reduce solubility in organic solvents.

Core Directive: This protocol prioritizes N1-protection followed by high-energy activation (Acid Chloride or HATU) to drive conversion.

Pre-Reaction Considerations

N1-Protection Strategy

Do not attempt to couple the free amino acid (N1-H) unless necessary. The free amine creates solubility issues and competing reactivity.

-

Recommended: N-Boc or N-Acetyl . These electron-withdrawing groups pull density from the ring, slightly increasing the electrophilicity of the C7-carbonyl, though they add steric bulk.

-

Alternative: N-Alkyl (e.g., Silodosin intermediates). Less steric bulk than Boc, but the ring remains electron-rich, potentially requiring stronger activation.

Selection of Coupling Agent

| Method | Agent | Best Use Case | "Expert" Rationale |

| A | HATU / DIPEA | Standard / Screening | The "Gold Standard" for hindered couplings due to the stabilizing effect of the HOAt moiety on the active ester. |

| B | Ghosez’s Reagent | Difficult / Non-nucleophilic Amines | Converts acid to acid chloride under neutral conditions. Superior to oxalyl chloride for acid-sensitive substrates. |

| C | T3P (50% in EtOAc) | Scale-up / Safety | Low toxicity, easy workup (water-soluble byproducts), and drives reaction via entropy (release of gas). |

Detailed Experimental Protocols

Method A: High-Throughput Activation (HATU)

Best for: Rapid synthesis of analogs with primary amines.

Reagents:

-

N-Protected Indoline-7-carboxylic acid (1.0 equiv)

-

Amine (1.2 equiv)

-

HATU (1.2 - 1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

-

Dissolution: In a dry vial, dissolve the indoline-7-carboxylic acid and HATU in anhydrous DMF. Stir for 5 minutes at Room Temperature (RT) to pre-activate. Note: The solution should turn slightly yellow.

-

Addition: Add DIPEA followed immediately by the amine.

-

Reaction: Stir at RT for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

Method B: The "Power" Protocol (Acid Chloride via Ghosez's Reagent)

Best for: Sterically hindered amines (secondary amines) or anilines where HATU fails.

Reagents:

-

N-Protected Indoline-7-carboxylic acid (1.0 equiv)

-

Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv)

-

Amine (1.1 equiv)

-

Triethylamine (Et₃N) or Pyridine (2.0 equiv)

-

Solvent: Dry DCM (Dichloromethane)

Procedure:

-

Activation: Dissolve the carboxylic acid in dry DCM under nitrogen. Add Ghosez’s reagent dropwise at 0°C.

-

Formation: Allow to warm to RT and stir for 1–2 hours.

-

Coupling: Cool the mixture back to 0°C. Add the Et₃N followed by the amine.

-

Completion: Stir at RT overnight.

-

Workup: Quench with water. Extract with DCM. The byproduct from Ghosez's reagent is water-soluble, simplifying purification.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction flow for this specific scaffold.

Caption: Decision tree for selecting the optimal coupling pathway based on N1-status and amine nucleophilicity.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Steric clash at C7 blocking the active ester. | Switch to Method B (Acid Chloride). The chloride is smaller and more reactive than the OBt/OAt ester formed by HATU. |

| N-Acylation of Indoline | N1 was unprotected or protecting group fell off. | Ensure N1 is protected with a robust group (Boc/Cbz) before coupling. Indoline nitrogen is nucleophilic enough to react with activated esters. |

| Product is Water Soluble | Zwitterion formation or polar side chains. | Do not use aqueous workup. Evaporate DMF/DCM and purify directly via Reverse Phase (C18) Flash Chromatography. |

| Epimerization | Over-activation (if amine is chiral). | Use T3P in EtOAc/Pyridine at 0°C. T3P is renowned for minimal epimerization. |

References

-

General Amide Coupling of Hindered Substrates

-

Protocol for amide coupling by in situ formation of acyl fluorides.[6] Due-Hansen, M. E., et al. Org. Biomol. Chem., 2016, 14 , 430-433.

-

-

Silodosin Synthesis (Indoline-7-carboxamide relevance)

- Process for the preparation of Silodosin. WO Patent 2012/131710.

-

Ghosez's Reagent Usage

- Ghosez's Reagent in Organic Synthesis.

-

(Reagent Technical Data)

-

T3P Coupling Methodology

- Propylphosphonic Anhydride (T3P)

Sources

- 1. growingscience.com [growingscience.com]

- 2. ijarse.com [ijarse.com]

- 3. researchgate.net [researchgate.net]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Application Note: High-Fidelity Reduction of Indole-7-Carboxamide to Indoline-7-Carboxamide

Executive Summary

The transition from indole-7-carboxamide to indoline-7-carboxamide represents a critical scaffold modification in medicinal chemistry, particularly for kinase inhibitors and HIV-1 attachment inhibitors. This transformation requires the precise saturation of the C2-C3 double bond while strictly preserving the C7-amide functionality and avoiding over-reduction or N-alkylation.

This guide details three validated protocols, prioritized by chemoselectivity and operational reliability. The Modified Gribble Reduction (Sodium Cyanoborohydride in Acetic Acid) is established here as the "Gold Standard" for this specific substrate due to its immunity to amide hydrolysis and high tolerance for steric bulk at the 7-position.

Chemo-Selectivity Analysis

The reduction of indole-7-carboxamide presents two primary mechanistic challenges:

-

Regioselectivity & Chemoselectivity: The target is the C2-C3

-bond. However, the C7-carboxamide is susceptible to reduction (to primary amine or alcohol) by strong hydrides like -

Steric & Electronic Deactivation: The carboxamide at C7 is an electron-withdrawing group (EWG). This lowers the electron density of the pyrrole ring, making the initial protonation at C3 (the rate-determining step in acidic reductions) slower than in unsubstituted indoles. Additionally, the C7 substituent creates steric crowding near the nitrogen, potentially affecting solvation and reagent approach.

Mechanistic Pathway (Acidic Media)

The reduction proceeds via an Ionic Hydrogenation mechanism:

-

Protonation: The indole C3 is protonated by the acid, breaking aromaticity and generating a highly electrophilic indolenium cation (iminium ion).

-

Hydride Transfer: The hydride source (

or Silane) attacks the electrophilic C2 position.

Figure 1: Mechanistic pathway for the ionic hydrogenation of indoles. The formation of the indolenium cation is the critical step enabled by acidic media.

Protocol A: The Modified Gribble Reduction (Gold Standard)

Reagents: Sodium Cyanoborohydride (

Critical Parameters

-

Temperature:

to -

Stoichiometry: 3.0 - 5.0 equivalents of

. The excess is required due to the electron-deficient nature of the 7-carboxamide indole. -

Safety: WARNING: Contact between

and acid generates trace HCN gas. This reaction MUST be performed in a high-efficiency fume hood.

Step-by-Step Methodology

-